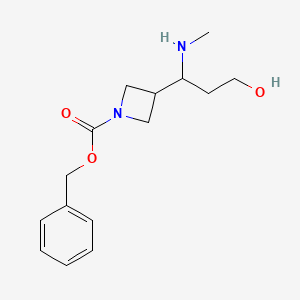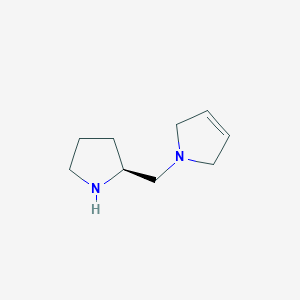
(S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole is a chiral compound featuring a pyrrolidine ring fused to a dihydropyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole typically involves the use of pyrrolidine and dihydropyrrole precursors. One common method involves the direct aminolysis of bicyclic lactones derived from alanine . This method allows for the efficient production of both homo- and heterochiral dipeptides containing the desired compound.
Industrial Production Methods: Industrial production methods for this compound often utilize flow microreactor systems. These systems enable the direct introduction of functional groups into organic compounds, resulting in a more efficient and sustainable process compared to traditional batch methods .
化学反応の分析
Types of Reactions: (S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyrrolidine and dihydropyrrole rings, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds .
科学的研究の応用
(S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development. Additionally, in industry, it is utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of (S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds: Similar compounds to (S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole include (S)-2-(pyrrolidin-2-yl)ethanamine and (S)-benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride .
Uniqueness: What sets this compound apart from these similar compounds is its fused ring structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C9H16N2 |
|---|---|
分子量 |
152.24 g/mol |
IUPAC名 |
1-[[(2S)-pyrrolidin-2-yl]methyl]-2,5-dihydropyrrole |
InChI |
InChI=1S/C9H16N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h1-2,9-10H,3-8H2/t9-/m0/s1 |
InChIキー |
BVQLRRUDBWMEOO-VIFPVBQESA-N |
異性体SMILES |
C1C[C@H](NC1)CN2CC=CC2 |
正規SMILES |
C1CC(NC1)CN2CC=CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)
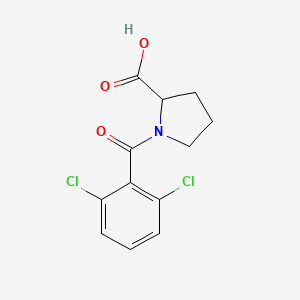
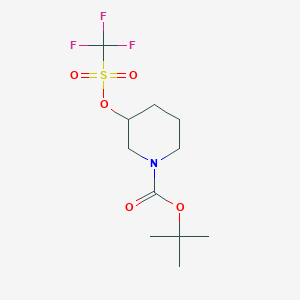
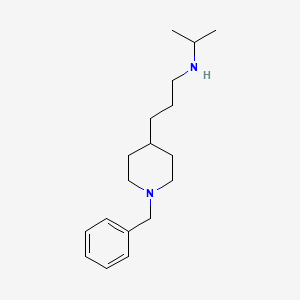
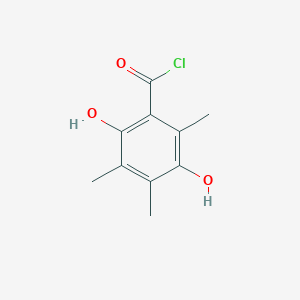
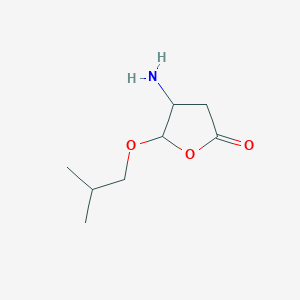
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
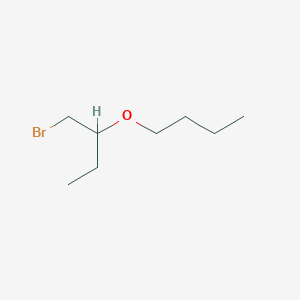
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
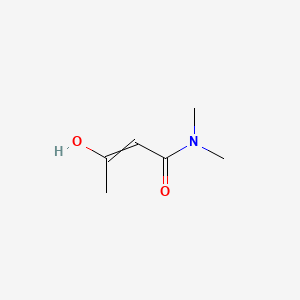
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
